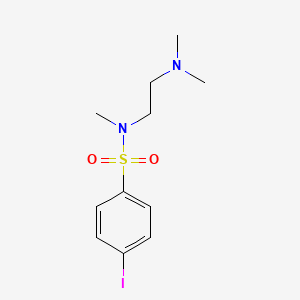
N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide is a complex organic compound that features a dimethylaminoethyl group, an iodine atom, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the iodination of N-methylbenzenesulfonamide followed by the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of iodine and a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, while the iodine atom may participate in halogen bonding with target proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: A compound with similar dimethylamino functionality.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylamino group and ether functionality.
Uniqueness
N-(2-(dimethylamino)ethyl)-4-iodo-N-methylbenzenesulfonamide is unique due to the presence of the iodine atom and the sulfonamide group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H17IN2O2S |
|---|---|
Molecular Weight |
368.24 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17IN2O2S/c1-13(2)8-9-14(3)17(15,16)11-6-4-10(12)5-7-11/h4-7H,8-9H2,1-3H3 |
InChI Key |
SSIFAZRKLCTERH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)S(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



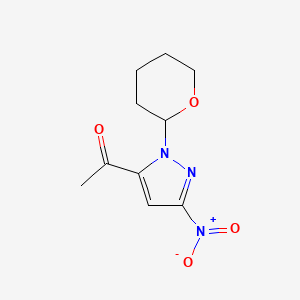



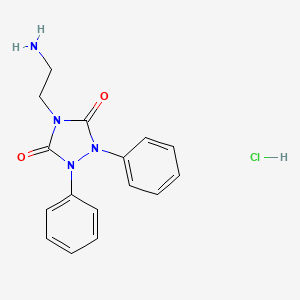
![(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol](/img/structure/B13908144.png)
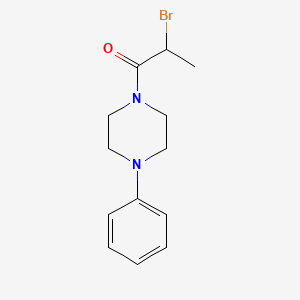
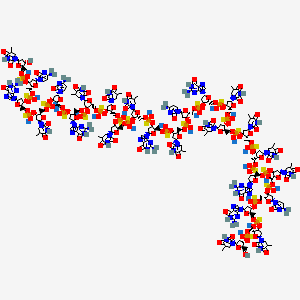
![Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B13908176.png)
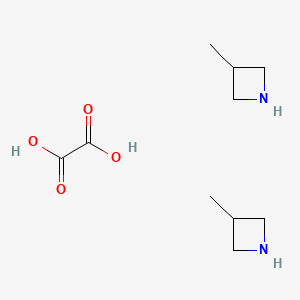
![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)
![Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate](/img/structure/B13908208.png)

